molecular formula C17H25ClN6O3 B6335387 H-Arg-Trp-OH hydrochloride CAS No. 30167-41-0

H-Arg-Trp-OH hydrochloride

Cat. No. B6335387
CAS RN: 30167-41-0
M. Wt: 396.9 g/mol
InChI Key: FLFXAWNXBCWGRL-KYSPHBLOSA-N
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Description

Synthesis Analysis

The synthesis of Arg-rich ultra-short cationic antimicrobial lipopeptides (USCLs), based on the Arg-X-Trp-Arg-NH2 peptide moiety conjugated with a fatty acid, has been reported . These USCLs exhibited excellent antimicrobial activity against clinically pathogenic microorganisms .


Molecular Structure Analysis

The molecular structure of “H-Arg-Trp-OH hydrochloride” is related to the structure of the messenger ribonucleic acid mRNA, CGU, CGC, CGA, CGG, AGA, and AGG, which are the triplets of nucleotide bases or codons that code for arginine during protein synthesis .


Chemical Reactions Analysis

The dipeptide H-Trp-Arg-OH (WR) has been shown to dose-dependently induce PPARα transactivation . This suggests that it can interact directly with the PPARα ligand binding domain .


Physical And Chemical Properties Analysis

“H-Arg-Trp-OH hydrochloride” has a molecular weight of 396.87200 . Its salt form is hydrochloride .

Scientific Research Applications

PPARα Agonist and Hepatic Lipid Accumulation Reduction

The dipeptide H-Trp-Arg-OH (WR) has been investigated for its biological activities related to peroxisome proliferator-activated receptor alpha (PPARα) . PPARs are nuclear receptors involved in lipid and glucose metabolism, cell development, and differentiation . WR activates PPARα, leading to the transcription of genes involved in fatty acid oxidation. Consequently, it reduces hepatic lipid accumulation in lipid-loaded hepatocytes. This property makes WR a potential candidate for addressing metabolic syndrome and hepatic steatosis .

Cell Penetration Enhancement

Peptide macrocyclization strategies have been developed to improve peptide properties, including cell penetration. H-Arg-Trp-OH hydrochloride could be explored as a potential candidate for enhancing cell penetration due to its unique structure and potential interactions with cellular membranes .

Antioxidant Activity

Given the presence of tryptophan (Trp) and arginine (Arg) residues, H-Arg-Trp-OH hydrochloride may exhibit antioxidant properties. Investigating its ability to scavenge free radicals and protect cells from oxidative stress could be valuable in biomedical research .

Neuroprotection and Neurodegenerative Diseases

Tryptophan-containing peptides often play a role in neuroprotection. H-Arg-Trp-OH hydrochloride might be explored for its potential to mitigate neurodegenerative conditions, such as Alzheimer’s disease or Parkinson’s disease. Further studies are needed to validate this application .

Antimicrobial Peptide Derivatives

Peptides can be modified to enhance their antimicrobial properties. By incorporating H-Arg-Trp-OH hydrochloride into peptide sequences, researchers could explore its antibacterial or antifungal effects. Such derivatives may find applications in wound healing or combating drug-resistant pathogens .

Drug Delivery Systems

Peptides are promising candidates for drug delivery due to their biocompatibility and tunable properties. H-Arg-Trp-OH hydrochloride could serve as a building block for designing peptide-based drug carriers. Its stability, solubility, and potential targeting capabilities warrant further investigation .

Mechanism of Action

Target of Action

The primary target of the compound H-Arg-Trp-OH hydrochloride, also known as WR, is the Peroxisome Proliferator-Activated Receptor (PPAR) α . PPARα is a nuclear receptor that belongs to the steroid/thyroid hormone receptor superfamily . It plays a crucial role in the regulation of genes involved in the metabolism of lipids and glucose, as well as in cell development and differentiation .

Mode of Action

WR interacts directly with the PPARα ligand binding domain . This interaction induces PPARα transactivation in a dose-dependent manner . The direct binding of WR to PPARα leads to conformational changes and the recruitment of a co-activator peptide, fluorescein-PGC1α, to PPARα .

Biochemical Pathways

The activation of PPARα by WR influences several biochemical pathways. Specifically, it induces the expression of PPARα response genes involved in fatty acid oxidation . This process occurs in mitochondria, peroxisomes, and microsomes in the liver . Additionally, WR has been found to induce cellular fatty acid uptake .

Result of Action

The activation of PPARα by WR leads to a reduction in intracellular triglyceride accumulation in lipid-loaded hepatocytes . This suggests that WR could potentially be used to reduce hepatic lipid accumulation, which is often associated with conditions such as non-alcoholic fatty liver disease .

Action Environment

The action of WR is likely influenced by various environmental factors. For instance, the presence of lipids in the environment could potentially enhance the uptake of fatty acids induced by WR . .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3.ClH/c18-12(5-3-7-21-17(19)20)15(24)23-14(16(25)26)8-10-9-22-13-6-2-1-4-11(10)13;/h1-2,4,6,9,12,14,22H,3,5,7-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);1H/t12-,14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFXAWNXBCWGRL-KYSPHBLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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